molecular formula C20H22FN7O B12370594 mHTT-IN-2

mHTT-IN-2

Cat. No.: B12370594
M. Wt: 395.4 g/mol
InChI Key: VPWHAEPYJSEFEH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mHTT-IN-2, also known as compound 27, is a potent inhibitor of the mutant huntingtin protein (mHTT). This compound has shown significant efficacy in modulating the splicing of huntingtin RNA exons, specifically exons 49-50, thereby acting as a splicing regulator for the huntingtin gene. It has demonstrated inhibitory effects both in vitro and in vivo, making it a valuable tool in the study of Huntington’s disease and related neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mHTT-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization to form the core scaffold.

    Functional Group Modifications: Introduction of specific functional groups to enhance the inhibitory activity against mutant huntingtin protein. This may involve reactions like halogenation, alkylation, and acylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization and chromatography. The use of eco-friendly solvents and mild operating conditions is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

mHTT-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

mHTT-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

mHTT-IN-2 exerts its effects by specifically binding to the mutant huntingtin protein and modulating the splicing of huntingtin RNA exons 49-50. This regulation of splicing leads to a reduction in the production of the toxic mutant protein, thereby alleviating the pathological effects associated with Huntington’s disease. The compound targets the splicing machinery and pathways involved in RNA processing .

Properties

Molecular Formula

C20H22FN7O

Molecular Weight

395.4 g/mol

IUPAC Name

5-[(3R)-3-(cyclopropylamino)pyrrolidin-1-yl]-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C20H22FN7O/c1-12-9-28-11-15(6-16(21)19(28)24-12)26-20(29)17-7-23-18(8-22-17)27-5-4-14(10-27)25-13-2-3-13/h6-9,11,13-14,25H,2-5,10H2,1H3,(H,26,29)/t14-/m1/s1

InChI Key

VPWHAEPYJSEFEH-CQSZACIVSA-N

Isomeric SMILES

CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CC[C@H](C4)NC5CC5

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)F)NC(=O)C3=CN=C(C=N3)N4CCC(C4)NC5CC5

Origin of Product

United States

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